N-(3-aminophenyl)-2-chloro-4,5-difluorobenzamide
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Overview
Description
N-(3-aminophenyl)-2-chloro-4,5-difluorobenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an aminophenyl group attached to a benzamide core, which is further substituted with chlorine and fluorine atoms. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminophenyl)-2-chloro-4,5-difluorobenzamide typically involves the reaction of 3-aminophenylamine with 2-chloro-4,5-difluorobenzoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-aminophenyl)-2-chloro-4,5-difluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The aminophenyl group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of quinones or amines, respectively.
Scientific Research Applications
N-(3-aminophenyl)-2-chloro-4,5-difluorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-aminophenyl)-2-chloro-4,5-difluorobenzamide involves its interaction with specific molecular targets in biological systems. The aminophenyl group can form hydrogen bonds with target proteins, while the chloro and fluoro substituents can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-aminophenyl)-2-chloro-4,5-difluorobenzamide
- N-(4-aminophenyl)-2-chloro-4,5-difluorobenzamide
- N-(3-aminophenyl)-2-chloro-4,5-difluorobenzonitrile
Uniqueness
N-(3-aminophenyl)-2-chloro-4,5-difluorobenzamide is unique due to the specific positioning of the amino, chloro, and fluoro groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-(3-aminophenyl)-2-chloro-4,5-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2N2O/c14-10-6-12(16)11(15)5-9(10)13(19)18-8-3-1-2-7(17)4-8/h1-6H,17H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBKVHKXISWPFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2Cl)F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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